4-fluoro-5-(4-pyridinyl)-1H-Pyrazol-3-amine
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Overview
Description
4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluoropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(pyridin-4-yl)aniline
- N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide
- (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol
Uniqueness
4-fluoro-3-(pyridin-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties .
Properties
Molecular Formula |
C8H7FN4 |
---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
4-fluoro-5-pyridin-4-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H7FN4/c9-6-7(12-13-8(6)10)5-1-3-11-4-2-5/h1-4H,(H3,10,12,13) |
InChI Key |
WZGILFXSZBTCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=NN2)N)F |
Origin of Product |
United States |
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